Penciclovir Penciclovir Penciclovir is a member of the class of 2-aminopurines that is guanine in which the hydrogen at position 9 is substituted by a 4-hydroxy-3-(hydroxymethyl)but-1-yl group. An antiviral drug, it is administered topically for treatment of herpes labialis. A prodrug, famciclovir, is used for oral administration. It has a role as an antiviral drug. It is a member of 2-aminopurines and a member of propane-1,3-diols. It is functionally related to a guanine.
Penciclovir is a synthetic acyclic guanine derivative with antiviral activity used for the treatment of various herpes simplex virus (HSV) infections. Displaying low toxicity and good selectivity, penciclovir is a nucleoside analogue.
Penciclovir is a Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of penciclovir is as a DNA Polymerase Inhibitor.
Penciclovir is a synthetic acyclic guanine derivative with antiviral activity, mainly used to treat infections from herpes simplex virus (HSV) types 1 and 2. In HSV infected cells, penciclovir is phosphorylated by viral thymidine kinase and subsequently converted by cellular kinases into the active metabolite, penciclovir triphosphate, which competitively inhibits viral HSV polymerase by blocking deoxyguanosine triphosphate substrate binding. As a result, herpes viral DNA synthesis and replication are selectively inhibited.
See also: Famciclovir (active moiety of).
Brand Name: Vulcanchem
CAS No.: 39809-25-1
VCID: VC0538946
InChI: InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
SMILES: C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Molecular Formula: C10H15N5O3
Molecular Weight: 253.26 g/mol

Penciclovir

CAS No.: 39809-25-1

VCID: VC0538946

Molecular Formula: C10H15N5O3

Molecular Weight: 253.26 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Penciclovir - 39809-25-1

Description

Penciclovir is a guanosine analogue antiviral drug primarily used for treating herpesvirus infections, particularly herpes simplex labialis (cold sores). It is a nucleoside analogue known for its low toxicity and good selectivity towards viral cells over human cells . Penciclovir was approved for medical use in 1996 and is available as a topical cream under brand names such as Denavir, Vectavir, and Fenivir .

Mechanism of Action

Penciclovir works by inhibiting viral DNA polymerase, which is essential for viral replication. Initially, penciclovir is inactive and requires activation within a virally infected cell. This activation occurs when viral thymidine kinase adds a phosphate group to penciclovir, followed by additional phosphorylation by cellular kinases to form penciclovir triphosphate . The selectivity of penciclovir is due to its preferential phosphorylation by viral thymidine kinase and its higher affinity for viral DNA polymerase compared to human DNA polymerases .

Clinical Use and Efficacy

Penciclovir is most commonly used to treat cold sores caused by herpes simplex virus. It reduces the duration of healing, pain, and detectable virus in herpes labialis by up to one day compared to the total duration of the disease, which typically lasts 2–3 weeks . Clinical trials have shown that penciclovir cream significantly accelerates the healing of classical lesions and the resolution of pain compared to placebo treatments .

Clinical Trial Outcomes

Outcome MeasurePenciclovir GroupPlacebo GroupHazard Ratio (HR)P-Value
Healing of Lesions4.8 days5.5 days1.33 (1.18-1.49)<0.001
Resolution of Pain3.5 days4.1 days1.22 (1.09-1.36)<0.001
Cessation of Virus Shedding3 days3 days1.35 (1.10-1.64)0.003

These results indicate that penciclovir is effective in reducing the duration of symptoms associated with herpes simplex labialis .

Pharmacokinetics

Penciclovir has poor oral bioavailability, which is why it is primarily used topically . Its prodrug, famciclovir, offers improved oral bioavailability, making it suitable for systemic infections . The pharmacokinetics of penciclovir involve its activation within infected cells, where it persists longer than similar antiviral drugs like aciclovir, allowing for sustained antiviral activity .

Side Effects and Safety

Penciclovir is generally well-tolerated, with side effects being uncommon. The most common side effects include mild redness or irritation at the site of application . The incidence of adverse events is comparable to that of placebo treatments in clinical trials .

Storage and Handling

Penciclovir cream should be stored at room temperature (between 20°C to 25°C) and can be exposed to temperatures between 15°C to 30°C for short periods . It should be kept in a cool, dry place.

CAS No. 39809-25-1
Product Name Penciclovir
Molecular Formula C10H15N5O3
Molecular Weight 253.26 g/mol
IUPAC Name 2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one
Standard InChI InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18)
Standard InChIKey JNTOCHDNEULJHD-UHFFFAOYSA-N
Isomeric SMILES C1=NC2=C(N1CCC(CO)CO)NC(=NC2=O)N
SMILES C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Canonical SMILES C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N
Appearance Solid powder
Colorform White crystalline solid from water (monohydrate) ... also reported as colorless matted needles
Melting Point 275-277 °C
275-277 °C ... /also reported as/ 272-275 °C
275 - 277 °C
Physical Description Solid
Purity >98% (or refer to the Certificate of Analysis)
Related CAS 97845-62-0 (mono-hydrochloride salt)
Shelf Life >2 years if stored properly
Solubility 1.7mg/ml
Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/
Solubility in water at 20 °C: 1.7 mg/mL, pH 7
7.45e+00 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms BRL-39123; BRL 39123; BRL39123; VSA 671; VSA671; VSA-671; Penciclovir; Denavir, Vectavir and Fenivir.
Reference 1: An J, Li G, An T, Nie X. Indirect photochemical transformations of acyclovir 2: Schenkel F, Csajka C, Baglivo E, Kondo-Oestreicher M, Dayer P, Gex-Fabry M, 3: Semenkow SL, Johnson NM, Maggs DJ, Margulies BJ. Controlled release delivery 4: Thomasy SM, Covert JC, Stanley SD, Maggs DJ. Pharmacokinetics of famciclovir 5: Thomasy SM, Whittem T, Bales JL, Ferrone M, Stanley SD, Maggs DJ. 6: Brock AP, Isaza R, Hunter RP, Richman LK, Montali RJ, Schmitt DL, Koch DE, 7: Groth AD, Contreras MT, Kado-Fong HK, Nguyen KQ, Thomasy SM, Maggs DJ. In 8: Kanneti R, Bhavesh D, Paramar D, Shivaprakash R, Bhatt PA. Determination of 9: Prasse C, Wagner M, Schulz R, Ternes TA. Biotransformation of the antiviral 10: Yu A, Guo C, Zhou Y, Cao F, Zhu W, Sun M, Zhai G. Skin irritation and the 11: Tsujimura K, Yamada M, Nagata S, Yamanaka T, Nemoto M, Kondo T, Kurosawa M, 12: Zhu W, Guo C, Yu A, Gao Y, Cao F, Zhai G. Microemulsion-based hydrogel 13: Lv Q, Yu A, Xi Y, Li H, Song Z, Cui J, Cao F, Zhai G. Development and 14: Chen XS, Han GZ, Guo ZP, Lu NZ, Chen J, Wang JB; Penciclovir Multicenter 15: Lin L, Chen XS, Cui PG, Wang JB, Guo ZP, Lu NZ, Bi ZG, Jia H, Yang XY; 16: Raborn GW, Martel AY, Lassonde M, Lewis MA, Boon R, Spruance SL; Worldwide 17: Thomasy SM, Maggs DJ, Moulin NK, Stanley SD. Pharmacokinetics and safety of 18: Sarisky RT, Bacon TH, Boon RJ, Duffy KE, Esser KM, Leary J, Locke LA, Nguyen 19: Smith RL, Morroni J, Wilcox CL. Lack of effect of treatment with penciclovir 20: Spruance SL, Rea TL, Thoming C, Tucker R, Saltzman R, Boon R. Penciclovir
PubChem Compound 135398748
Last Modified Aug 15 2023

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